molecular formula C23H20ClN5O3S B11581670 6-(3-chloro-4-methoxyphenyl)-N-(furan-2-ylmethyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

6-(3-chloro-4-methoxyphenyl)-N-(furan-2-ylmethyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B11581670
M. Wt: 482.0 g/mol
InChI Key: DZUURSLYZVUZJB-UHFFFAOYSA-N
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Description

6-(3-CHLORO-4-METHOXYPHENYL)-N-[(FURAN-2-YL)METHYL]-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolothiadiazines. This compound is characterized by its unique structure, which includes a triazole ring fused with a thiadiazine ring, and various functional groups such as chloro, methoxy, furan, and phenyl groups. The presence of these diverse functional groups makes this compound a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 6-(3-CHLORO-4-METHOXYPHENYL)-N-[(FURAN-2-YL)METHYL]-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves multiple steps, including the formation of the triazole and thiadiazine rings, and the introduction of the various functional groups. The synthetic route typically starts with the preparation of the triazole ring, followed by the formation of the thiadiazine ring through cyclization reactions. The introduction of the chloro, methoxy, furan, and phenyl groups is achieved through various substitution reactions under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can undergo nucleophilic substitution reactions to form various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-(3-CHLORO-4-METHOXYPHENYL)-N-[(FURAN-2-YL)METHYL]-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The presence of the triazole and thiadiazine rings allows it to bind to various enzymes and receptors, potentially inhibiting their activity. The chloro and methoxy groups may enhance its binding affinity and specificity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Compared to other similar compounds, 6-(3-CHLORO-4-METHOXYPHENYL)-N-[(FURAN-2-YL)METHYL]-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE stands out due to its unique combination of functional groups and structural features. Similar compounds include other triazolothiadiazines with different substituents, such as:

  • 6-(3-BROMO-4-METHOXYPHENYL)-N-[(FURAN-2-YL)METHYL]-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE
  • 6-(3-CHLORO-4-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE

These compounds share similar core structures but differ in their substituents, which can significantly impact their chemical properties and biological activities.

Properties

Molecular Formula

C23H20ClN5O3S

Molecular Weight

482.0 g/mol

IUPAC Name

6-(3-chloro-4-methoxyphenyl)-N-(furan-2-ylmethyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C23H20ClN5O3S/c1-31-18-10-9-15(12-17(18)24)19-20(22(30)25-13-16-8-5-11-32-16)33-23-27-26-21(29(23)28-19)14-6-3-2-4-7-14/h2-12,19-20,28H,13H2,1H3,(H,25,30)

InChI Key

DZUURSLYZVUZJB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2C(SC3=NN=C(N3N2)C4=CC=CC=C4)C(=O)NCC5=CC=CO5)Cl

Origin of Product

United States

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